2,2-Difluoro-3-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}propan-1-amine
Description
2,2-Difluoro-3-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}propan-1-amine is a bicyclic amine derivative featuring a fused 8-oxa-3-azabicyclo[3.2.1]octane core. The molecule includes a propan-1-amine backbone with two fluorine atoms at the C2 position, enhancing its metabolic stability and lipophilicity. Key physicochemical properties include a molecular formula of C₁₀H₁₈F₂N₂, molecular weight of 204.26 g/mol, and CAS number 1861942-17-7 . This compound has been explored in medicinal chemistry for its role as a kinase inhibitor, particularly in modulating phosphoinositide 3-kinase (PI3K), mammalian target of rapamycin (mTOR), and BCL6 pathways, making it relevant in oncology and inflammation research .
Properties
Molecular Formula |
C9H16F2N2O |
|---|---|
Molecular Weight |
206.23 g/mol |
IUPAC Name |
2,2-difluoro-3-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)propan-1-amine |
InChI |
InChI=1S/C9H16F2N2O/c10-9(11,5-12)6-13-3-7-1-2-8(4-13)14-7/h7-8H,1-6,12H2 |
InChI Key |
VAILCBZJMODSON-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC1O2)CC(CN)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}propan-1-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often requires the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}propan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce a variety of functionalized analogs.
Scientific Research Applications
2,2-Difluoro-3-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
3-(8-Azabicyclo[3.2.1]octan-8-yl)-2,2-difluoropropan-1-amine
2-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}pyrimidin-5-amine
- Molecular Formula : C₁₀H₁₄N₄O
- Applications : Likely employed in nucleoside analogues or ATP-competitive kinase inhibitors due to its planar structure .
Analogues with Alternative Bicyclic Systems
3-(2-Azabicyclo[2.2.2]octan-2-yl)-2,2-difluoropropan-1-amine
- Molecular Formula : C₁₀H₁₈F₂N₂
- Applications : Explored in receptor modulation, with the rigid structure favoring entropic gains in binding .
Derivatives with Functional Group Variations
1,1,1,3,3,3-Hexafluoropropan-2-yl 4-(2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-4-chlorobenzyl)piperazine-1-carboxylate
3-Amino-2,2-dimethyl-1-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)propan-1-one
- Molecular Formula : C₁₁H₂₀N₂O₂
- Key Difference : A ketone replaces the amine group, and dimethyl substitution enhances hydrophobicity.
- Applications: Potential intermediate in prodrug design or as a covalent kinase inhibitor .
Comparative Analysis Table
Key Research Findings and Implications
- Structural Impact on Binding : The 8-oxa-3-azabicyclo[3.2.1]octane core enhances binding to kinase ATP pockets due to its conformational flexibility and hydrogen-bonding capability .
- Fluorine Substitution: Difluoro groups improve metabolic stability and blood-brain barrier penetration compared to non-fluorinated analogues .
Biological Activity
2,2-Difluoro-3-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}propan-1-amine is a compound that belongs to the class of azabicyclic compounds, which have garnered attention in medicinal chemistry due to their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2,2-Difluoro-3-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}propan-1-amine includes a bicyclic framework with a difluoropropanamine moiety. This unique structure contributes to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 2,2-Difluoro-3-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}propan-1-amine |
| Molecular Formula | C₉H₁₂F₂N₂O |
| Molecular Weight | 194.20 g/mol |
| CAS Number | 2095410-82-3 |
Pharmacological Properties
The biological activity of 2,2-Difluoro-3-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}propan-1-amine has been studied primarily in relation to its interaction with various receptors and enzymes:
-
Kappa Opioid Receptor Antagonism :
- The compound has shown high potency as a kappa opioid receptor antagonist with an IC50 value of approximately 77 nM, indicating its potential in pain management without central nervous system exposure .
- Further modifications to the azabicyclic scaffold have resulted in derivatives with improved selectivity and potency .
- Antiprotozoal Activity :
Structure–Activity Relationships (SAR)
The efficacy of 2,2-Difluoro compounds is heavily influenced by their structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Difluoromethyl Group | Enhances receptor binding affinity |
| Bicyclic Framework | Critical for biological activity |
| Amine Functionality | Influences solubility and bioavailability |
Study on Kappa Opioid Receptor Antagonists
A notable study focused on the development of kappa opioid receptor antagonists derived from the bicyclic scaffold demonstrated that modifications to the structure could yield compounds with significantly enhanced potency and selectivity for the kappa receptor over mu and delta receptors . The study highlighted the potential therapeutic applications in treating conditions such as depression and addiction.
Antiprotozoal Activity Research
In another investigation, researchers explored new derivatives based on the azabicyclo[3.2.1]octane framework, revealing promising antiplasmodial and antitrypanosomal activities . These findings suggest that similar modifications to 2,2-Difluoro compounds could lead to effective treatments for protozoal infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
